molecular formula C19H16FNO B323682 N-(3-fluoro-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine

N-(3-fluoro-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine

Cat. No.: B323682
M. Wt: 293.3 g/mol
InChI Key: LQLWSRQYISNXJZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine typically involves the condensation reaction between 3-fluoro-4-methylaniline and 4-methoxynaphthaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The primary amine (3-fluoro-4-methylaniline) and the aldehyde (4-methoxynaphthaldehyde).

    Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine involves its interaction with specific molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then interact with biological molecules. The compound may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 3-fluoro-N-[(E)-(2-methoxy-1-naphthyl)methylene]-4-methylaniline

Uniqueness

N-(3-fluoro-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The naphthyl group also contributes to its distinct properties compared to other Schiff bases.

Properties

Molecular Formula

C19H16FNO

Molecular Weight

293.3 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(4-methoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C19H16FNO/c1-13-7-9-15(11-18(13)20)21-12-14-8-10-19(22-2)17-6-4-3-5-16(14)17/h3-12H,1-2H3

InChI Key

LQLWSRQYISNXJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OC)F

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OC)F

Origin of Product

United States

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